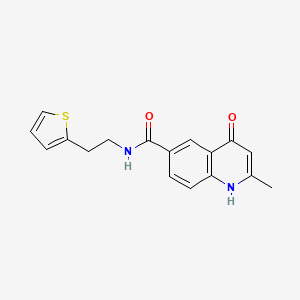

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a thiophene ring, and various functional groups that contribute to its unique chemical properties

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs, a key structural component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .

Mode of Action

For example, articaine, a compound with a 2,3,4-trisubstituent thiophene structure, is known to act as a voltage-gated sodium channel blocker

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, or other pharmacological effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.

Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated quinoline derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, the compound has shown promise against various bacterial strains. Studies have demonstrated that modifications to the quinoline structure can enhance its efficacy as an antibacterial agent, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

Quinoline derivatives are well-documented for their anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have reported that it induces apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. For example, a study found that quinoline derivatives could target specific pathways involved in cancer cell survival, leading to increased rates of cell death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property positions the compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Materials Science Applications

Fluorescent Probes

Due to its unique structural features, 4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide can be utilized as a fluorescent probe in various applications, including bioimaging and sensing technologies. The thiophene moiety enhances the photophysical properties of the compound, making it suitable for detecting metal ions and other analytes in biological systems .

Polymer Additives

In materials science, quinoline derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance characteristics of polymers used in electronics and packaging materials.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

-

Cancer Cell Apoptosis Induction

- Objective : Investigate the apoptotic effects of the compound on human breast cancer cells (MCF-7).

- Methodology : Flow cytometry was used to analyze apoptosis rates after treatment with varying concentrations of the compound.

- Results : A dose-dependent increase in apoptosis was observed, with significant activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiophene ring, which may result in different biological activities.

2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide: Lacks the hydroxy group, which may affect its chemical reactivity and biological properties.

4-hydroxy-2-methylquinoline: Lacks both the carboxamide group and the thiophene ring, resulting in significantly different properties.

Uniqueness

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is unique due to the combination of its functional groups and the presence of both the quinoline and thiophene rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Actividad Biológica

4-Hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is part of a broader class of quinolines known for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound features a quinoline backbone with a hydroxyl group at the 4-position and a carboxamide functional group at the 6-position, which are critical for its biological activity. The presence of a thiophene ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Antiviral Activity : Research indicates potential activity against viral replication mechanisms, making it a candidate for further studies in antiviral therapeutics.

Biological Activity Data

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research focused on the anticancer effects of this compound revealed its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antiviral Studies

In vitro studies showed that this compound could inhibit HIV replication by interfering with the integrase enzyme's function. Although the observed activity was moderate, it highlights the need for further investigation into its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

2-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-9-16(20)14-10-12(4-5-15(14)19-11)17(21)18-7-6-13-3-2-8-22-13/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNFPJHYPYELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.